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Compound of Interest

Compound Name: N-Nitroso Fluoxetine

Cat. No.: B8145674

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for
regulatory agencies and manufacturers due to their potential carcinogenic properties. N-
Nitroso Fluoxetine is a potential impurity that can form in drug products containing fluoxetine,
a widely used antidepressant.[1][2] Stability studies are a critical component of drug
development and quality control, designed to provide evidence on how the quality of a drug
substance or drug product varies over time under the influence of environmental factors such
as temperature, humidity, and light.[3][4]

This application note provides a comprehensive analytical procedure for the quantitative
monitoring of N-Nitroso Fluoxetine in fluoxetine drug products during stability studies. The
described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is
highly sensitive and specific, enabling the detection and quantification of N-Nitroso Fluoxetine
at trace levels. Adherence to this protocol will support manufacturers in ensuring the safety and
quality of fluoxetine-containing medicines and in complying with global regulatory expectations
for the control of nitrosamine impurities.[5]

Regulatory Context

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine
impurities in human drugs. These guidelines necessitate that pharmaceutical manufacturers
conduct risk assessments to evaluate the potential for nitrosamine formation in their products
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and, where a risk is identified, perform confirmatory testing using appropriately validated and
sensitive methods. If nitrosamine impurities are detected, their levels must be controlled within
acceptable intake (Al) limits. For many nitrosamines, these limits are in the nanogram-per-day
range, reflecting their high carcinogenic potency. This analytical protocol is designed to meet
the sensitivity requirements for such trace-level analysis.

Experimental Protocol

This protocol details the materials, equipment, and procedures for the analysis of N-Nitroso
Fluoxetine in fluoxetine stability samples.

Materials and Reagents

* N-Nitroso Fluoxetine Reference Standard

» N-Nitroso Fluoxetine-d5 Isotope-labeled Internal Standard
o Fluoxetine Drug Product (for stability studies)

¢ Methanol (HPLC grade)

o Acetonitrile (HPLC grade)

o Ammonium formate (reagent grade)

e Formic acid (LC-MS grade)

o Deionized water (resistivity = 18 MQ-cm at 25°C)
e Volumetric flasks (10 mL, amber)

o Centrifuge tubes (15 mL, PP)

e Syringe filters (0.22 ym, PVDF)

Equipment

e Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray
lonization (ESI) source

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b8145674?utm_src=pdf-body
https://www.benchchem.com/product/b8145674?utm_src=pdf-body
https://www.benchchem.com/product/b8145674?utm_src=pdf-body
https://www.benchchem.com/product/b8145674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8145674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Analytical balance

Ultrasonicator

Vortex mixer

Centrifuge (capable of > 3000 xg)

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method is employed for the determination of N-Nitroso Fluoxetine.

Table 1: LC-MS/MS Instrument Parameters
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Parameter

Condition

HPLC System

Shimadzu HPLC or equivalent

Symmetry C18, 3.5 ym, 4.6 mm i.d. x 15 cm, or

Column )
equivalent

Column Temperature 40°C

Autosampler Temperature 15°C

Mobile Phase A

10 mM Ammonium formate in 0.1% Formic acid

in water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 5L

Mass Spectrometer

Sciex QTrap 5500 or equivalent

lon Source Electrospray lonization (ESI), Positive Mode
lon Source Temperature 500°C

lon Spray Voltage 5.5 kv

Nebulizer Gas (Gas 1) 50 psi

Heated Gas (Gas 2) 60 psi

Curtain Gas 35 psi

Collision Gas High

Detection Mode

Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for N-Nitroso Fluoxetine and Internal Standard
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Y Precursor lon Product lon Declustering Collision
nalyte
L (m/z) (m/z) Potential (V) Energy (eV)

N-Nitroso

_ 339 177 60 14
Fluoxetine
N-Nitroso

) 339 117 60 26
Fluoxetine
N-Nitroso
Fluoxetine-d5 344 182 80 13

(1.S)

Quantitative ion

pair

Standard and Sample Preparation

Standard Stock Solution (approx. 500 pg/mL): Accurately weigh about 5 mg of N-Nitroso
Fluoxetine reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to
volume with methanol. Store refrigerated.

Internal Standard Stock Solution (approx. 250 pg/mL): Accurately weigh about 2.5 mg of N-
Nitroso Fluoxetine-d5 into a 10 mL amber volumetric flask. Dissolve and dilute to volume
with methanol. Store refrigerated.

Working Standard Solutions (1-40 ng/mL): Prepare a series of calibration standards by
appropriate dilution of the standard stock solution and the internal standard stock solution
with methanol to achieve final concentrations ranging from 1 to 40 ng/mL for N-Nitroso
Fluoxetine, with each standard containing 1 ng/mL of the internal standard.

Accurately weigh approximately 0.1 g of the fluoxetine drug product sample into a 15 mL
centrifuge tube.

Add 1 mL of the internal standard solution (at a concentration that will yield a final
concentration of 1 ng/mL in the sample solution) and 9 mL of methanol.

Vortex the mixture thoroughly.
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e Sonicate for 5 minutes.
e Centrifuge at 3000 xg for 5 minutes.
 Filter the supernatant through a 0.22 pm PVDF syringe filter into an LC vial for analysis.

Stability Study Protocol

This protocol outlines the procedure for monitoring the formation of N-Nitroso Fluoxetine in
fluoxetine drug products under various storage conditions as part of a formal stability study.

Stability Conditions and Time Points

The stability study should be conducted according to the ICH Q1A(R2) guideline. Additionally,
stress testing conditions should be included to assess the potential for N-Nitroso Fluoxetine
formation.

Table 3: Stability and Stress Testing Conditions

Study Type Storage Condition Minimum Duration Testing Frequency
25°C £ 2°C/ 60% RH
Long-term 12 months 0, 3, 6,9, 12 months
+5% RH
_ 30°C £ 2°C/ 65% RH
Intermediate 6 months 0, 3, 6 months
+5% RH

40°C £ 2°C/ 75% RH

Accelerated 6 months 0, 3, 6 months
+5% RH
Stress Testing 50°C/ 75% RH 15 days 0, 7, 15 days
Photostability ICH Q1B conditions As per guideline Post-exposure
Procedure

e Place a sufficient number of fluoxetine drug product batches in stability chambers under the
conditions specified in Table 3.
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e At each specified time point, withdraw samples and prepare them for analysis as described
in the "Sample Solution Preparation” section.

e Analyze the samples using the validated LC-MS/MS method.

e Quantify the concentration of N-Nitroso Fluoxetine in each sample using the calibration
curve generated from the working standard solutions.

Data Analysis and Acceptance Criteria

The concentration of N-Nitroso Fluoxetine should be reported for each sample at each time
point. The results should be evaluated to identify any trends in the formation of the impurity
over time and under different storage conditions.

Acceptance Criteria: The level of N-Nitroso Fluoxetine should not exceed the acceptable
intake (Al) limit established based on regulatory guidance. For nitrosamines without
established Al limits, a risk-based approach should be used to determine an appropriate limit.
For instance, if a specific Al is not available, a default limit of 26.5 ng/day may be considered,
which would need to be converted to a concentration limit in the drug product based on its
maximum daily dose.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the analytical method.

Table 4: Method Performance Characteristics

Parameter Value
Limit of Quantification (LOQ) 0.1 pg/g (or 0.1 ppm)
Limit of Detection (LOD) 0.03 ppm (as per a specific method example)
Calibration Range 1-40 ng/mL
Visualizations
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Caption: Experimental workflow for N-Nitroso Fluoxetine analysis.
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Caption: Protocol for monitoring N-Nitroso Fluoxetine in stability studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Workflow Solutions for Pharmaceutical Impurity Analysis [thermofisher.com]

2. Stress condition in COC impurity - Nitrosamines in the News - Nitrosamines Exchange
[nitrosamines.usp.org]

e 3. pubs.acs.org [pubs.acs.org]
o 4. efpia.eu [efpia.eu]

e 5. Nitrosamine impurities: guidance for marketing authorisation holders | European
Medicines Agency (EMA) [ema.europa.eu]

» To cite this document: BenchChem. [Application Note: Monitoring N-Nitroso Fluoxetine in
Pharmaceutical Stability Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8145674#analytical-procedures-for-monitoring-n-
nitroso-fluoxetine-in-stability-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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